Home > Products > Screening Compounds P119029 > Ozagrel methyl ester
Ozagrel methyl ester - 78712-43-3; 866157-50-8; 956932-46-0

Ozagrel methyl ester

Catalog Number: EVT-3118600
CAS Number: 78712-43-3; 866157-50-8; 956932-46-0
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ozagrel methyl ester is a synthetic compound related to Ozagrel, which is primarily known for its role as a thromboxane A2 receptor antagonist. It is utilized in the treatment of various cardiovascular conditions, particularly in managing acute ischemic events. This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and is recognized for its potential in modulating platelet aggregation and vascular tone.

Source

Ozagrel methyl ester is synthesized through chemical processes that modify the original Ozagrel structure to enhance its pharmacological properties. The compound has been studied for its effects on the cardiovascular system, particularly in relation to thromboxane pathways.

Classification
  • Chemical Class: Non-steroidal anti-inflammatory drug
  • Mechanism of Action: Thromboxane A2 receptor antagonist
  • Therapeutic Use: Cardiovascular diseases, particularly acute ischemia
Synthesis Analysis

Methods

Ozagrel methyl ester can be synthesized through several chemical reactions that typically involve the esterification of Ozagrel with methanol or methanol derivatives. The general synthetic route may include:

  1. Starting Materials: Ozagrel and methanol.
  2. Reagents: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  3. Conditions: Heating under reflux to facilitate the reaction.

Technical Details

The synthesis generally follows these steps:

  1. Combine Ozagrel with methanol in the presence of an acid catalyst.
  2. Heat the mixture to promote the esterification reaction.
  3. Upon completion, the reaction mixture is cooled, and excess methanol is removed under reduced pressure.
  4. Purification can be achieved through recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of Ozagrel methyl ester can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: Approximately 357.42 g/mol

The compound features a core structure derived from Ozagrel with a methyl ester functional group attached, impacting its solubility and bioavailability.

Data

  • Melting Point: Specific values may vary but typically range around 100-110 °C.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

Ozagrel methyl ester can undergo various chemical reactions:

  1. Hydrolysis: In aqueous environments, it may hydrolyze back to Ozagrel and methanol.
  2. Oxidation: Potential oxidation reactions could occur under specific conditions, affecting its pharmacological efficacy.

Technical Details

The stability of the compound can be influenced by pH and temperature, which are critical factors during storage and application in pharmaceutical formulations.

Mechanism of Action

Ozagrel methyl ester acts primarily as a thromboxane A2 receptor antagonist. By blocking this receptor, it reduces platelet aggregation and vasoconstriction, leading to improved blood flow and reduced risk of thrombotic events.

Process

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Range: Exhibits stability within a neutral pH range but should be monitored during formulation.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis and formulation processes.

Applications

Ozagrel methyl ester is primarily used in scientific research related to cardiovascular health. Its applications include:

  • Investigating mechanisms of platelet aggregation inhibition.
  • Exploring therapeutic potentials in ischemic heart diseases.
  • Developing formulations for enhanced delivery of thromboxane antagonists in clinical settings.
Historical Development and Pharmacological Significance

Evolution of Thromboxane Synthase Inhibitors in Medicinal Chemistry

The development of thromboxane A₂ (TXA₂) synthase inhibitors represents a pivotal advancement in targeting platelet-mediated thrombotic pathways. Early antiplatelet strategies relied on non-selective cyclooxygenase (COX) inhibitors like aspirin, which indiscriminately blocked all prostanoid synthesis. The discovery of TXA₂ as a potent vasoconstrictor and platelet aggregator in the 1970s catalyzed research into selective TXA₂ modulation. Initial inhibitors, including imidazole and pyridine derivatives, demonstrated the critical structure-activity relationship (SAR) that governed potency. For example, the optimal distance between the heterocyclic ring (imidazole/ pyridine) and carboxylic acid moiety was found to be 8.5–10 Å, enabling precise interaction with the TXA₂ synthase active site [3] [7].

Table 1: Evolution of Key TXA₂ Synthase Inhibitors

Compound ClassRepresentative AgentIC₅₀ (M)Selectivity Profile
Early Imidazole Derivatives1-(7-Carboxyheptyl)imidazole~10⁻⁶Low specificity for TXAS
Optimized ImidazolesOzagrel1.1 × 10⁻⁸>1000-fold selectivity over COX, PGI₂S
Pyridine Derivatives(E)-3-[4-(3-Pyridylmethyl)phenyl]-2-methylacrylic acid3 × 10⁻⁹High TXAS specificity, no COX inhibition

Ozagrel ((E)-4-(1-imidazolylmethyl)cinnamic acid) emerged as a benchmark compound due to its nanomolar inhibitory potency (IC₅₀ = 1.1 × 10⁻⁸ M) and exceptional selectivity. Crucially, it did not inhibit related enzymes like COX, prostacyclin (PGI₂) synthase, or lipoxygenases, preserving vascular homeostasis while suppressing thrombogenesis [7]. This selectivity stemmed from its molecular design: the trans-cinnamic acid moiety provided optimal spatial orientation, while the imidazole group chelated the heme iron in TXA₂ synthase. Pharmacologically, ozagrel uniquely diverted prostaglandin endoperoxides toward PGI₂ synthesis—a dual mechanism that enhanced vasodilation while inhibiting platelet aggregation [3].

Role of Ozagrel Methyl Ester in the Progression of Antiplatelet Drug Design

Ozagrel methyl ester (methyl (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylate) serves as a strategic prodrug derivative of ozagrel, designed to overcome pharmacokinetic limitations. The esterification of ozagrel's carboxylic acid group significantly enhances lipophilicity, improving blood-brain barrier (BBB) penetration—a critical attribute for targeting cerebral thrombosis. In vivo studies in rat models of middle cerebral artery occlusion (MCAO) demonstrated that ozagrel (3 mg/kg) reduced cortical infarction volume by 32–41% and attenuated neurologic deficits in microthrombosis models [5]. These effects correlated with suppressed TXA₂ biosynthesis and elevated cerebral PGI₂ levels, confirming target engagement [7].

Table 2: Key Advances in Ozagrel-Based Drug Design

InnovationMolecular RationaleTherapeutic Impact
Ozagrel Methyl EsterEsterification enhances lipophilicity & BBB penetrationImproved efficacy in cerebral infarction models
Ozagrel-Paeonol Codrugs (e.g., PNC3)Mutual prodrug improves solubility & bioavailabilityEnhanced antiplatelet activity and neuroprotection
Sodium Ozagrel + AtorvastatinSynergistic lipid/platelet pathway modulationReduced hs-CRP, HMGB1 in diabetic stroke patients

Modern drug design leverages ozagrel's scaffold for codrug development. The ozagrel-paeonol conjugate PNC3 exemplifies this: it exhibits superior antiplatelet aggregation (IC₅₀ < 50 μM) and neuroprotection in oxygen-glucose deprived PC12 cells. Molecular docking confirms PNC3's dual binding to P2Y₁₂ and TXA₂ synthase, with free energy values of -7.8 kcal/mol and -9.2 kcal/mol, respectively [2] [4]. Clinically, sodium ozagrel combined with atorvastatin in type 2 diabetic patients with lacunar infarction suppressed inflammatory markers (hs-CRP, IL-1β, TNF-α) and improved NIH Stroke Scale scores by 45% compared to monotherapy [9].

Comparative Analysis of Ozagrel and Its Derivatives in Early Pharmacological Research

Early pharmacological studies systematically compared ozagrel with structurally related analogs to elucidate SAR determinants of efficacy. The trans-cinnamic acid derivative ozagrel outperformed both shorter-chain imidazole analogs and rigidified styrene derivatives in TXA₂ synthase inhibition. Notably, its (E)-configuration was essential—the (Z)-isomer showed 100-fold reduced potency due to steric hindrance in the enzyme pocket [7].

Table 3: Pharmacological Profile of Ozagrel vs. Key Derivatives

CompoundTXAS IC₅₀ (M)Species SelectivitySecondary Pharmacology
Ozagrel (Free Acid)1.1 × 10⁻⁸Human ≈ Rabbit > Rat↑ PGI₂ synthesis via PG endoperoxide redirection
Pyridine Derivative (56)3 × 10⁻⁹Broad-species activityMinimal PGI₂ elevation
Ozagrel Methyl Ester~2 × 10⁻⁸*Enhanced brain bioavailability in ratsMetabolized to active ozagrel in vivo
Paeonol-Ozagrel Codrug5 × 10⁻⁶ (antiplatelet)Improved cellular uptakeAntioxidant & anti-inflammatory effects

*Estimated from prodrug conversion kinetics

Species-specific variability was notable: ozagrel exhibited higher potency against human and rabbit TXA₂ synthase versus rodent enzymes. This translated to stronger PGI₂ elevation in human endothelial cells (~300% increase in 6-keto-PGF₁α) than in rats [7]. In cerebral ischemia models, ozagrel methyl ester surpassed free-radical scavengers like norphenazone, reducing infarct volume by 38% versus 12% at equimolar doses [5]. Derivatives like the paeonol codrug PNC3 further broadened the pharmacodynamic profile—beyond TXA₂ synthase inhibition, it suppressed reactive oxygen species (ROS) and inhibited ADP-induced platelet aggregation, showcasing multifactorial anti-ischemic activity [2] [4].

Properties

CAS Number

78712-43-3; 866157-50-8; 956932-46-0

Product Name

Ozagrel methyl ester

IUPAC Name

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate

Molecular Formula

C14H14N2O2

Molecular Weight

242.278

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+

InChI Key

FTLRFDGBBQSQMJ-VOTSOKGWSA-N

SMILES

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.